2-((6-(4-(2-chlorophenyl)piperazin-1-yl)pyridazin-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide
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Description
2-((6-(4-(2-chlorophenyl)piperazin-1-yl)pyridazin-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H26ClN5OS and its molecular weight is 468.02. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research efforts have been directed toward synthesizing novel derivatives of the mentioned compound to explore their antimicrobial, antifungal, anthelmintic, and potential anticholinesterase properties. For instance, a study by A. S. Al-Kamali and A. Al-Hazmi (2014) reported the synthesis of novel pyridazine, thieno(2,3-c)pyridazine, and pyrimidothienopyridazine derivatives having sulfonamido moieties, which exhibited potential as antimicrobial agents (Al-Kamali & Al-Hazmi, 2014). Similarly, the study by G. Khan et al. (2019) focused on benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, demonstrating significant biological activities and potential applications in fingerprint analysis (Khan et al., 2019).
Chemical Synthesis and Optimization
The synthesis processes of these compounds and their derivatives have also been optimized for increased yield and efficiency. The work by M. Guillaume et al. (2003) describes a practical process for making N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, highlighting the removal of unwanted by-products and improving the overall yield (Guillaume et al., 2003).
Antitumor and Antioxidant Evaluation
The antitumor and antioxidant potential of certain derivatives has been explored, indicating that these compounds may have applications beyond their initial scope. For instance, W. Hamama et al. (2013) synthesized new N-substituted-2-amino-1,3,4-thiadiazoles and evaluated their antitumor and antioxidant activities, suggesting promising results for the synthesized compounds (Hamama et al., 2013).
Molecular Docking and Screening
Further research includes molecular docking and screening to assess the interaction of synthesized compounds with biological targets. E. M. Flefel et al. (2018) synthesized novel pyridine derivatives and conducted in silico molecular docking screenings, revealing moderate to good binding energies on target proteins. These compounds exhibited antimicrobial and antioxidant activity, underscoring their multifunctional therapeutic potential (Flefel et al., 2018).
Properties
IUPAC Name |
2-[6-[4-(2-chlorophenyl)piperazin-1-yl]pyridazin-3-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5OS/c1-17-7-8-19(15-18(17)2)26-23(31)16-32-24-10-9-22(27-28-24)30-13-11-29(12-14-30)21-6-4-3-5-20(21)25/h3-10,15H,11-14,16H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOVOGQXJGACRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3CCN(CC3)C4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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